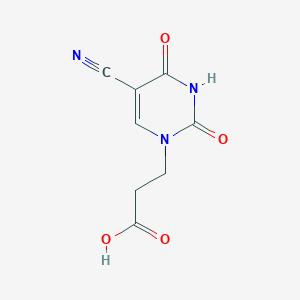

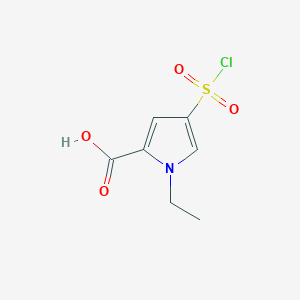

![molecular formula C9H7ClO4 B1459306 (R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid CAS No. 1820579-80-3](/img/structure/B1459306.png)

(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid

Übersicht

Beschreibung

“®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid”, also known as R-CDCA, is a chiral synthetic compound that belongs to the family of benzo[b][1,4]dioxines. It is a white or similar to white solid .

Synthesis Analysis

The synthesis of carboxylic acids and their derivatives has witnessed a rapid development in recent years . They can be synthesized from the “parent” carboxylic acid through a nucleophilic substitution reaction .Molecular Structure Analysis

Theoretical studies on molecular geometry, vibrational, pharmaceutical, and electronic properties of the monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid were carried out using B3LYP hybrid functional with 6-311++G (d,p) as basis set .Chemical Reactions Analysis

Carboxylic acids undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis

The molecular weight of “®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid” is 214.6 g/mol. It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid: is a valuable building block in organic synthesis. Its carboxylic acid group can undergo various reactions, such as amide formation, esterification, and coupling reactions, which are fundamental in synthesizing complex organic molecules . This compound can be used to introduce chirality into synthetic pathways, which is crucial for creating pharmaceuticals with specific enantiomeric properties.

Nanotechnology

In nanotechnology, carboxylic acids serve as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . The ®-6-Chloro derivative could potentially be used to modify the surface of nanoparticles, enhancing their compatibility with biological systems or increasing their stability in various solvents.

Polymer Chemistry

Carboxylic acids are used as monomers, additives, and catalysts in polymer chemistry . The ®-6-Chloro compound could be involved in creating new polymeric materials with enhanced properties, such as increased thermal stability or improved mechanical strength.

Environmental Science

In environmental science, carboxylic acids can chelate metals and aid in the bioremediation of contaminated sites . The ®-6-Chloro compound might be used to bind heavy metals, facilitating their removal from soils or water sources.

Wirkmechanismus

Target of Action

Similar compounds such as 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid are known to be used as comonomers for polymers synthesized from 3,4-ethylenedioxythiophene (edot) or edot derivatives . These polymers are designed to introduce controlled amounts of hydrophilicity into the resulting copolymers .

Mode of Action

It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may interact with its targets by introducing hydrophilic properties into the resulting copolymers . This can enhance the interaction of these polymers with living tissues .

Biochemical Pathways

Dioxins and dioxin-like compounds, which include a group of structurally related chemicals of dibenzofurans and dibenzo-p-dioxins, are known to be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .

Pharmacokinetics

It is known that dioxins and dioxin-like compounds are generally persistent in the environment, resistant towards metabolism, hydrophobic and lipophilic, and hence bioaccumulate in the fatty tissues of animals and humans .

Result of Action

It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may result in copolymers with increased bioactivity .

Action Environment

The action of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can be influenced by various environmental factors. For instance, the related compound, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, forms a crystalline solid at room temperature . Its thermal stability and the morphology of its crystals can influence its action, efficacy, and stability .

Zukünftige Richtungen

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . This field of research is receiving increased attention in the context of upgrading bio-based feedstocks . Therefore, future directions may include further exploration of the catalytic reduction of carboxylic acid derivatives and their potential applications.

Eigenschaften

IUPAC Name |

(2R)-6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNWDHFZWYPIJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

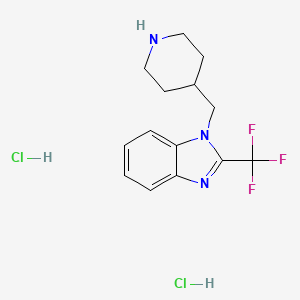

![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)

![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)

![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)

![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)

![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)

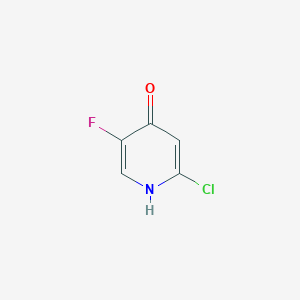

![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)

![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)